molecular formula C14H14BClO3 B14030460 4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid

4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid

Cat. No.: B14030460
M. Wt: 276.52 g/mol
InChI Key: SWMNWIOFTMYTOT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a benzyloxy group, a chloro substituent, and a methyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(Benzyloxy)-3-chloro-2-methylphenol.

    Borylation Reaction: The phenol derivative undergoes a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3). The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere, and elevated temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of 4-(Benzyloxy)-3-chloro-2-methylphenol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in the Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, which then undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-Benzyloxy-3-methoxybenzaldehyde
  • 4-Benzyloxybenzoic acid

Uniqueness

4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid is unique due to the presence of the chloro and methyl substituents on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The benzyloxy group also provides additional functionality that can be leveraged in synthetic applications.

This compound’s versatility and unique structure make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C14H14BClO3

Molecular Weight

276.52 g/mol

IUPAC Name

(3-chloro-2-methyl-4-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C14H14BClO3/c1-10-12(15(17)18)7-8-13(14(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3

InChI Key

SWMNWIOFTMYTOT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)Cl)C)(O)O

Origin of Product

United States

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